Hydrogen Tunneling Rate in Photoenolization: 5,8-Dimethyl-1-tetralone (Six-Membered Ring) Outperforms Seven- and Five-Membered Benzocycloalkanone Analogs by Orders of Magnitude
In the photoenolization reaction involving intramolecular hydrogen abstraction from the 8-methyl group, 5,8-dimethyl-1-tetralone (six-membered ring) exhibits a hydrogen tunneling rate (kH) dramatically higher than that of its seven-membered analog 6,9-dimethyl-1-benzosuberone. The hydrogen tunneling rate for the seven-membered analog was measured as kH = 80 ± 40 s⁻¹, whereas the rate for 5,8-dimethyl-1-tetralone was too fast to be measured by phosphorescence detection [1][2]. The five-membered analog, 4,7-dimethyl-1-indanone, showed no confirmable tunneling contribution to its reaction rate below 100 K [1]. This order-of-magnitude difference demonstrates that the six-membered tetralone ring geometry uniquely facilitates efficient hydrogen tunneling in the excited triplet state, a property not shared by smaller or larger ring systems.
| Evidence Dimension | Hydrogen tunneling rate (kH) in photoenolization at cryogenic temperatures |
|---|---|
| Target Compound Data | Rate too fast to measure by phosphorescence; estimated kH/kD isotope effect > 10³ |
| Comparator Or Baseline | 6,9-Dimethyl-1-benzosuberone (seven-membered ring): kH = 80 ± 40 s⁻¹; 4,7-Dimethyl-1-indanone (five-membered ring): no confirmable tunneling below 100 K |
| Quantified Difference | Target compound rate substantially exceeds comparator; lower limit isotope effect >10³ vs. 1.2 ± 0.2 for comparator |
| Conditions | Phosphorescence decay measurements in methylcyclohexane matrix between 20–120 K |
Why This Matters
This differentiation is critical for researchers selecting a model compound for fundamental studies of hydrogen tunneling mechanisms, as the six-membered tetralone scaffold provides measurable tunneling rates orders of magnitude higher than alternative ring systems.
- [1] Structural and Electronic Effects on Quantum Mechanical Tunneling Rates in the Photoenolization of Ortho-Alkylarylketones. Ph.D. Dissertation, University of California, Los Angeles, 1999. View Source
- [2] Al-Soufi, W.; Eychmüller, A.; Grellmann, K. H. Kinetics of Photoenolization of 5,8-Dimethyl-1-tetralone: Hydrogen-Transfer Tunnel Effects in the Excited Triplet State. J. Phys. Chem. 1991, 95 (5), 2022–2026. View Source
